2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an aniline moiety substituted with two methyl groups at the 2 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity and applications.
Thiophen-3-ylmethylamine: Lacks the dimethyl substitution on the aniline ring, affecting its chemical properties and biological activities.
Uniqueness
2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the thiophene ring and the dimethyl-substituted aniline moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-7,9,14H,8H2,1-2H3 |
InChI Key |
GLPDYNBOKNETKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CSC=C2)C |
Origin of Product |
United States |
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